4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic system, and a phenol group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by reacting 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation.
Amination Reaction: The imidazo[2,1-b][1,3]thiazole core is then subjected to an amination reaction with 2-methylaniline to introduce the 2-methylphenylamino group.
Phenol Group Introduction: Finally, the phenol group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the microwave-assisted synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazo[2,1-b][1,3]thiazole core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Radiosensitizers: It can be used as a radiosensitizer in cancer therapy to enhance the effectiveness of radiation treatment.
Anti-inflammatory Agents: The compound has shown potential in reducing inflammation, which could be useful in treating various inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death, particularly in cancer cells.
Radiosensitization: The compound enhances the generation of free radicals during radiation therapy, leading to increased DNA damage in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiadiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b][1,3]benzothiazoles: These derivatives are also known for their anticancer and antimicrobial properties.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds have been studied for their selective COX-2 inhibitory activity.
Uniqueness
4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenylamino group and the phenol group enhances its potential as a multifunctional therapeutic agent.
Properties
Molecular Formula |
C18H15N3OS |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[5-(2-methylanilino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol |
InChI |
InChI=1S/C18H15N3OS/c1-12-4-2-3-5-15(12)19-17-16(13-6-8-14(22)9-7-13)20-18-21(17)10-11-23-18/h2-11,19,22H,1H3 |
InChI Key |
ALNSILUOPUEKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.